molecular formula C17H18N6O2 B2676422 1-Methyl-8-(4-methylphenyl)-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921877-53-4

1-Methyl-8-(4-methylphenyl)-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2676422
CAS RN: 921877-53-4
M. Wt: 338.371
InChI Key: FDJFPNPUBWSMEX-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are extensively observed in nature and metabolic systems which are vital for living creatures .


Molecular Structure Analysis

1,2,4-Triazoles have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can be complex and varied. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on the specific compound. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .

properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-4-9-22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJFPNPUBWSMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41749017

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